Phenyl bromoacetate
CAS No.: 84261-43-8
Cat. No.: VC13303369
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84261-43-8 |
---|---|
Molecular Formula | C8H7BrO2 |
Molecular Weight | 215.04 g/mol |
IUPAC Name | phenyl 2-bromoacetate |
Standard InChI | InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
Standard InChI Key | UEWYUCGVQMZMGY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)CBr |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Phenyl bromoacetate is systematically named as phenyl 2-bromoacetate, with an InChIKey identifier of UEWYUCGVQMZMGY-UHFFFAOYSA-N
. Its structure consists of a bromoacetyl group () esterified to a phenyl ring (), as represented by the SMILES notation . The compound’s density is , and it exhibits moderate flammability with a flash point of .
Table 1: Key Physicochemical Properties of Phenyl Bromoacetate
Synthesis and Industrial Production
Patent-Based Synthesis Methodology
The preparation of phenyl bromoacetate is detailed in the patent US4123443A, which describes a cost-effective, single-vessel process for synthesizing bromoacetic acid esters . The reaction involves:
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Gradual addition of concentrated sulfuric acid to an aqueous mixture of chloroacetic acid and an alkali metal/ammonium bromide.
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Maintenance of the reaction temperature between 40°C and 70°C to optimize bromide substitution.
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Introduction of an azeotropic organic solvent (e.g., toluene) to facilitate water removal via distillation.
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Esterification by adding an alcohol (phenol) to yield phenyl bromoacetate, followed by isolation from the organic layer .
This method achieves high yields (≥85%) and eliminates the need for intermediate purification, making it industrially scalable .
Applications in Organic and Medicinal Chemistry
Alkylation and Heterocyclic Synthesis
Phenyl bromoacetate is extensively employed as an alkylating agent. For example, it reacts with triazoles to form 2-(phenoxycarbonyl)methyl triazoles, which are precursors to bioactive molecules . Notably, it participates in synthesizing the A-ring of cylindrospermopsin, a cyanotoxin studied for its enzymatic inhibition properties .
Thiazolidinone Derivatives
The compound facilitates the synthesis of thiazolidin-4-one derivatives, such as:
These derivatives are investigated for antimicrobial and anticancer activities due to their structural mimicry of natural products.
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